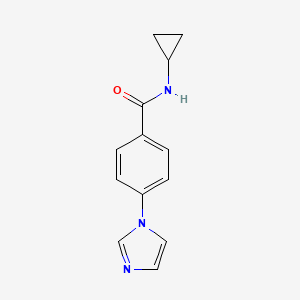![molecular formula C16H12ClNO4S B7538165 N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide](/img/structure/B7538165.png)
N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide, commonly known as CCOS, is a sulfonamide-based compound that has shown potential in various scientific applications.
Mecanismo De Acción
The mechanism of action of CCOS is not fully understood. However, studies have suggested that CCOS inhibits the activity of certain enzymes, such as carbonic anhydrase and aromatase, which are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
CCOS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CCOS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCOS is its ease of synthesis, which makes it readily available for research purposes. CCOS also has a relatively low toxicity, making it a safer alternative to other sulfonamide-based compounds. However, CCOS has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for CCOS research. One area of interest is the development of CCOS as a therapeutic agent for cancer and inflammatory diseases. Studies are also needed to further understand the mechanism of action of CCOS and its potential interactions with other enzymes and proteins. Additionally, research is needed to improve the solubility of CCOS in water, which would make it easier to work with in experiments.
Conclusion
In conclusion, CCOS is a sulfonamide-based compound that has shown potential in various scientific applications. Its ease of synthesis, low toxicity, and anti-cancer and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of CCOS and its potential as a therapeutic agent.
Métodos De Síntesis
CCOS can be synthesized using a simple one-pot reaction, which involves the condensation of 2-chlorobenzaldehyde, malonic acid, and sulfanilamide in the presence of piperidine and acetic anhydride. The resulting product is purified using recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
CCOS has been extensively studied for its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells, particularly breast and prostate cancer cells. CCOS has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c17-14-4-2-1-3-12(14)10-18-23(20,21)13-6-7-15-11(9-13)5-8-16(19)22-15/h1-9,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLVCNEFQMACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]acetamide](/img/structure/B7538096.png)

![N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7538112.png)
![N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B7538118.png)
![N-methyl-N-[2-(3-methylphenoxy)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7538126.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one](/img/structure/B7538134.png)
![2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)

![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![1-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7538157.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)

![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)